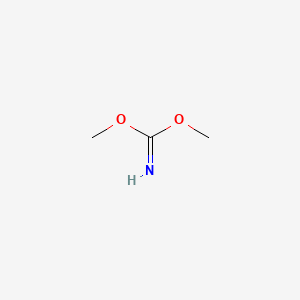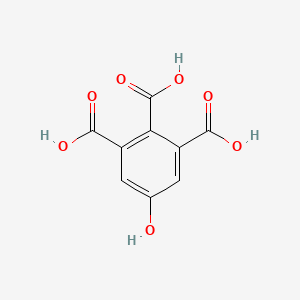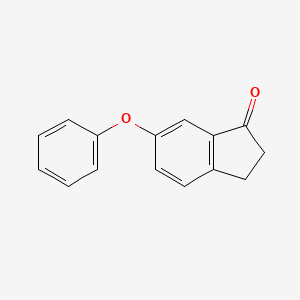![molecular formula C10H6BrF6NO B3192488 N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide CAS No. 630125-84-7](/img/structure/B3192488.png)
N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
概述
描述
N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is a synthetic compound characterized by its unique structural properties, including multiple trifluoromethyl groups. These groups are often sought after in medicinal chemistry for their ability to modulate the physical, chemical, and biological properties of molecules. The bromomethyl group adds a reactive site, allowing for further chemical modification.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide typically involves a multi-step process:
Starting with the halogenation of an aromatic compound to introduce the trifluoromethyl groups.
Subsequent bromomethylation of the aromatic ring.
Formation of the acetamide group via acylation.
Each step requires specific reagents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods: Scaling the synthesis for industrial production necessitates optimization of reaction conditions. This includes temperature control, the use of high-purity reagents, and sometimes continuous flow processes to improve efficiency and safety.
化学反应分析
Types of Reactions: N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide undergoes various types of reactions, including:
Substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction reactions, which can modify the trifluoromethyl groups.
Oxidation reactions, leading to different oxidation states of the compound.
Common Reagents and Conditions:
For substitution reactions, reagents such as sodium azide, potassium thiolate, or amines are commonly used.
Reduction may be achieved using reagents like lithium aluminium hydride or hydrogenation catalysts.
Oxidation reactions often employ agents such as potassium permanganate or chromium trioxide.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used, often leading to derivatives with modified functional groups.
科学研究应用
N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide has diverse applications across several fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential in bioactive compound development due to its unique functional groups.
Industry: Utilized in the manufacturing of specialty chemicals, where its reactivity can be harnessed for creating tailored products.
作用机制
The compound exerts its effects primarily through its ability to undergo various chemical reactions, which can interact with different molecular targets. For instance, the bromomethyl group allows for alkylation reactions, which can modify biological molecules and alter their activity. The trifluoromethyl groups often enhance the lipophilicity of the compound, affecting its distribution within biological systems.
Molecular Targets and Pathways Involved:
Enzymes: Can be inhibited or modified through interactions with the compound.
Receptors: May interact with cellular receptors, altering signal transduction pathways.
DNA/RNA: Potential to alkylate nucleic acids, affecting gene expression.
相似化合物的比较
Comparing N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide with other compounds:
N-[4-(chloromethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide: Similar in structure but the chloromethyl group is less reactive compared to the bromomethyl group.
N-[4-(methyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide: Lacks the halogen, reducing its reactivity.
N-[4-(bromomethyl)-3-(methyl)phenyl]-2,2,2-trifluoroacetamide: Does not have the trifluoromethyl group, which can drastically alter its properties.
The uniqueness of this compound lies in the combination of reactive bromomethyl and multiple trifluoromethyl groups, offering a versatile scaffold for various chemical transformations and applications.
属性
IUPAC Name |
N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF6NO/c11-4-5-1-2-6(3-7(5)9(12,13)14)18-8(19)10(15,16)17/h1-3H,4H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIWCAMQJPRDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(F)(F)F)C(F)(F)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80722399 | |
| Record name | N-[4-(Bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80722399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630125-84-7 | |
| Record name | N-[4-(Bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80722399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzo[b]thiophene-3-ol, 4-bromo-](/img/structure/B3192409.png)







![Silane, [(1-ethynylcyclohexyl)oxy]trimethyl-](/img/structure/B3192456.png)




![2,2,2-Trifluoro-N-[4-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3192489.png)
